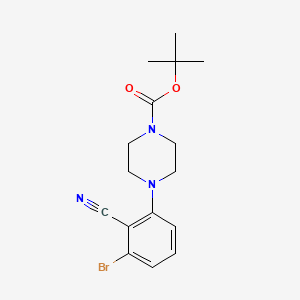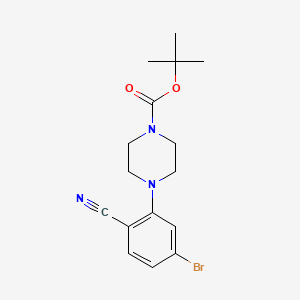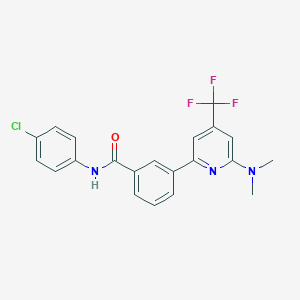
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, also known as BAY-678, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. BAY-678 is a member of the benzamide class of compounds and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation and Quality Control
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, demonstrating the utility of similar compounds in quality control and analytical chemistry. This methodology offers a promising avenue for the quality control of pharmaceutical compounds, highlighting its effectiveness, simplicity, and cost-efficiency (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Research on compounds structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, such as MGCD0103, has shown significantpromise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), blocking cancer cell proliferation and inducing apoptosis. This highlights their potential application in cancer therapy, with MGCD0103 having progressed into clinical trials (Nancy Z. Zhou et al., 2008).
Material Science: Aromatic Polymers
In the field of material science, new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings have been synthesized. These polymers, designed for enhanced solubility and thermal stability, exemplify the application of benzamide derivatives in developing advanced materials with potential uses in various industrial applications (Jui-kun Lin et al., 1990).
Antitubercular Compounds
Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been explored for their potent anti-tubercular activity. These studies contribute to the search for new therapeutic agents against Mycobacterium tuberculosis, underscoring the role of benzamide derivatives in medicinal chemistry and drug development (U. Nimbalkar et al., 2018).
Hedgehog Pathway Inhibition
GDC-0449 (vismodegib), a compound structurally related to N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide, illustrates the application of benzamide derivatives in targeting the Hedgehog signaling pathway for cancer treatment. This pathway's inhibition represents a novel approach to cancer therapy, with GDC-0449 having undergone extensive metabolism studies to understand its disposition in organisms (Qin Yue et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-4-3-5-14(10-13)20(29)26-17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDIPNRWZNDQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

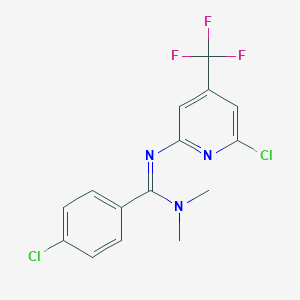
![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
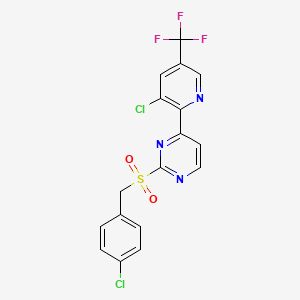
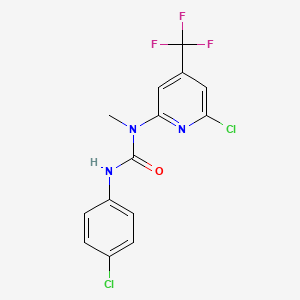
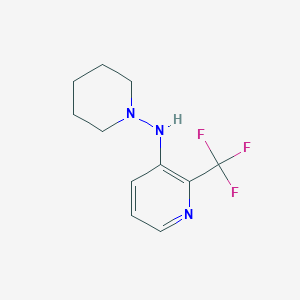
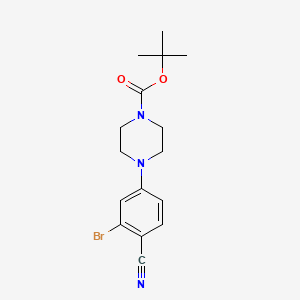
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
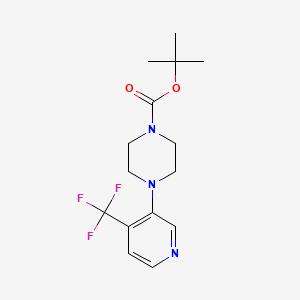
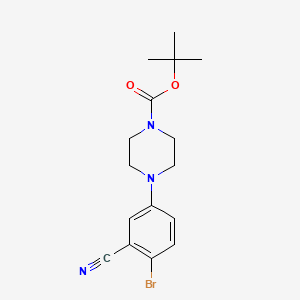
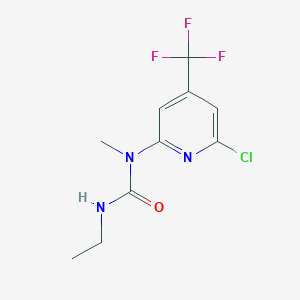
![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
